![molecular formula C13H26N2 B144015 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 909037-18-9](/img/structure/B144015.png)
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is a chemical compound with the molecular formula C13H26N2 . It is a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs) .
Molecular Structure Analysis
The molecular structure of “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” is characterized by a bicyclic framework with two nitrogen atoms . The InChI code for this compound is InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” are as follows :
Scientific Research Applications
Positive Modulators of AMPA-Receptors
This compound is a part of a new class of positive modulators of AMPA receptors . These modulators have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . This indicates their great therapeutic potential .
Alzheimer’s Disease Research
The compound has been studied for its activity and effectiveness in behavioral experiments that simulate both various acute impairments of memory and cognitive functions and in chronic experiments that simulate the pathology of Alzheimer’s disease .
Neurological Disorders Treatment
AMPA receptor positive allosteric modulators, which include this compound, may be useful in the treatment of various neurological disorders, such as depression, schizophrenia, Parkinson’s disease, attention deficit/hyperactivity disorder (ADHD) and mood disorders, and drug dependence .
Ligand in Organic Synthesis
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is a useful ligand in organic synthesis .
Study of Molecular Mechanism of Interaction with AMPA Receptor
The compound has been used in the study of its molecular mechanism of interaction with the AMPA receptor using 3D computer modeling .
Radioligand Studies
This compound has been used in radioligand studies of labeled compound 5 with fractions of synaptic membranes of the hippocampus in order to determine the binding sites of this PAM in the brain of rats .
Safety and Hazards
Future Directions
The “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” scaffold can serve as a basis for the design of molecular switches stimulating the fast release of water-soluble compounds under the influence of external factors from liposomal containers having those switches incorporated into the lipid bilayer . This suggests potential applications in drug delivery systems.
Mechanism of Action
Target of Action
The primary target of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane interacts with AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups . This unique interaction may lead to changes in the receptor’s function and subsequent neuronal activity .
Biochemical Pathways
Therefore, modulation of these receptors can have significant downstream effects on neuronal communication and brain function .
Pharmacokinetics
The ADME properties of 3,7-Dipropyl-3,7-diazabicyclo[33Its molecular weight is 21036 , which may influence its absorption, distribution, metabolism, and excretion (ADME)
Result of Action
The molecular and cellular effects of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane’s action are likely related to its modulation of AMPA receptors . By altering the function of these receptors, it may influence neuronal activity and synaptic plasticity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Other factors, such as pH and the presence of other substances, could also potentially influence its action and efficacy.
properties
IUPAC Name |
3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWAELGYEIUVKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2CC(C1)CN(C2)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581461 |
Source
|
Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
CAS RN |
909037-18-9 |
Source
|
Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.